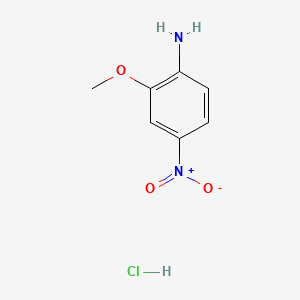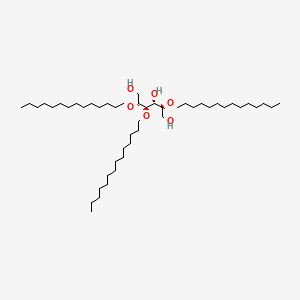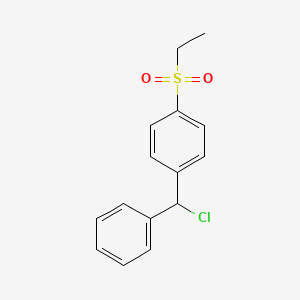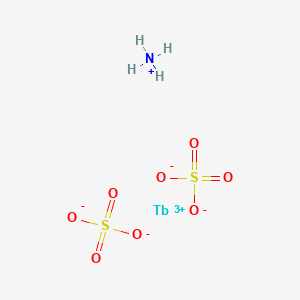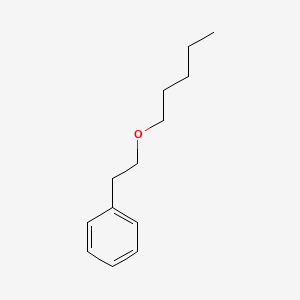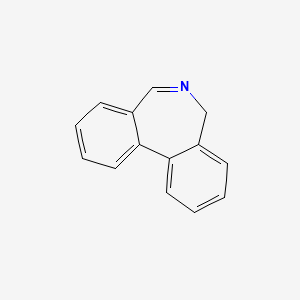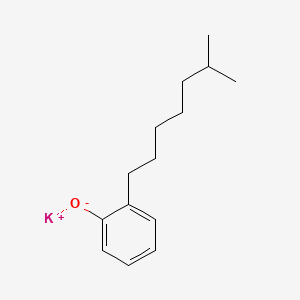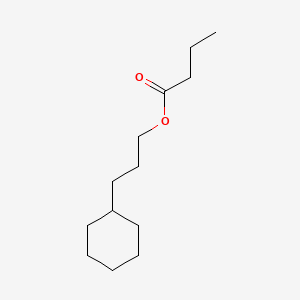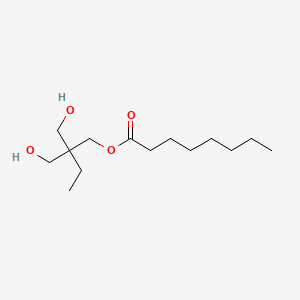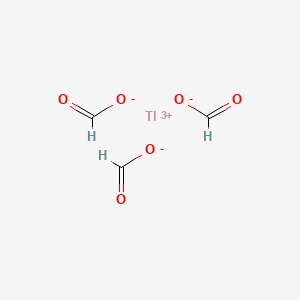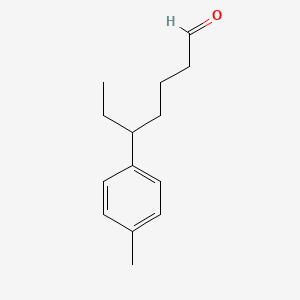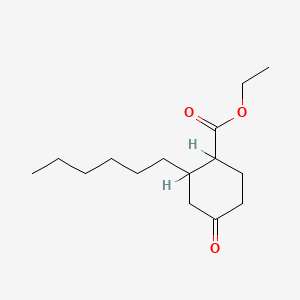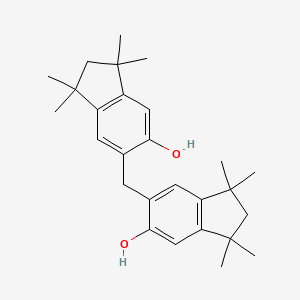
6,6'-Methylenebis(1,1,3,3-tetramethylindan-5-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) is a complex organic compound with a unique structure characterized by multiple aromatic rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) typically involves the condensation of 1,1,3,3-tetramethylindan-5-ol with formaldehyde under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the methylene bridge between the two indan-5-ol units.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(6-tert-butyl-1,1,3,3-tetramethylindan-5-ol)
- 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol
Uniqueness
6,6’-Methylenebis(1,1,3,3-tetramethylindan-5-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications.
Properties
CAS No. |
54661-53-9 |
|---|---|
Molecular Formula |
C27H36O2 |
Molecular Weight |
392.6 g/mol |
IUPAC Name |
6-[(6-hydroxy-1,1,3,3-tetramethyl-2H-inden-5-yl)methyl]-1,1,3,3-tetramethyl-2H-inden-5-ol |
InChI |
InChI=1S/C27H36O2/c1-24(2)14-26(5,6)20-12-22(28)16(10-18(20)24)9-17-11-19-21(13-23(17)29)27(7,8)15-25(19,3)4/h10-13,28-29H,9,14-15H2,1-8H3 |
InChI Key |
COLYSLCNGKYMCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C1C=C(C(=C2)O)CC3=CC4=C(C=C3O)C(CC4(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


